2-Phosphapropene, pentafluoro-

Phosphaalkene chemistry Structural chemistry Organofluorine chemistry

2-Phosphapropene, pentafluoro- (F₃CP=CF₂, CAS 72344-34-4), also known as perfluoro-2-phosphapropene, is a low-valent organophosphorus compound belonging to the phosphaalkene class. It features a phosphorus-carbon double bond (P=C) with a gas-phase electron diffraction-determined P=C bond length of 1.690(5) Å [3.0.CO;2-4" target="_blank">2].

Molecular Formula C2F5P
Molecular Weight 149.99 g/mol
CAS No. 72344-34-4
Cat. No. B13416122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phosphapropene, pentafluoro-
CAS72344-34-4
Molecular FormulaC2F5P
Molecular Weight149.99 g/mol
Structural Identifiers
SMILESC(=PC(F)(F)F)(F)F
InChIInChI=1S/C2F5P/c3-1(4)8-2(5,6)7
InChIKeyOMJGOWSZBQAFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phosphapropene, pentafluoro- (CAS 72344-34-4): Baseline Overview for Scientific Procurement


2-Phosphapropene, pentafluoro- (F₃CP=CF₂, CAS 72344-34-4), also known as perfluoro-2-phosphapropene, is a low-valent organophosphorus compound belonging to the phosphaalkene class [1]. It features a phosphorus-carbon double bond (P=C) with a gas-phase electron diffraction-determined P=C bond length of 1.690(5) Å [2]. The compound's heavy fluorination imparts exceptional electrophilicity and serves as a versatile building block for [3+2] cycloadditions, [2+2] cycloadditions with phosphaalkynes, Diels-Alder reactions, and reactions with nucleophiles, making it a unique scaffold for constructing complex organophosphorus molecules [2][3][4].

Why Generic Phosphaalkene Substitution Fails: The Unique Electronic and Reactivity Profile of 2-Phosphapropene, pentafluoro-


The high degree of fluorination in 2-Phosphapropene, pentafluoro- fundamentally alters its electronic structure and, consequently, its reactivity profile compared to non-fluorinated or less-fluorinated phosphaalkenes. The electronegative fluorine substituents induce a substantial redistribution of electron density, as evidenced by a significantly elongated P=C bond length of 1.690(5) Å compared to 1.673(2) Å in the parent phosphaalkene H₂C=PH [1]. This perturbation translates into a quantifiably different stability and reaction kinetics: a comparative rate study of fluorinated phosphaalkene dimers shows a clear divergence in dimerization rate, with the isomer more closely resembling F₃CP=CF₂ demonstrating slower dimerization [2]. Simply substituting another phosphaalkene in a synthetic sequence is therefore highly unlikely to replicate the desired regio-, chemo-, or stereoselectivity without extensive re-optimization.

Product-Specific Quantitative Evidence Guide: 2-Phosphapropene, pentafluoro- (CAS 72344-34-4) vs. Structural and Functional Analogs


P=C Bond Elongation: Comparative Gas-Phase Electron Diffraction Data

The P=C double bond in 2-Phosphapropene, pentafluoro- is significantly elongated relative to that in the unsubstituted parent phosphaalkene. This elongation is a direct result of the electronic influence of the pentafluorinated substituents, which alters the π-bond character and increases electrophilicity [1].

Phosphaalkene chemistry Structural chemistry Organofluorine chemistry

Differential Dimerization Rate: Comparative Reactivity of Isomeric Perfluorophosphaalkenes

In a study of isomeric perfluorophosphaalkenes, the isomer that structurally resembles 2-Phosphapropene, pentafluoro- (F₃CP=CF₂) demonstrated a distinctly lower rate of dimerization compared to its regioisomer [1]. This provides a quantifiable basis for predicting relative stability and shelf-life.

Phosphaalkene chemistry Reaction kinetics Organofluorine chemistry

1,3-Hydrogen Shift Energy Barrier: Pentafluorinated vs. Unsubstituted Phosphaalkene

Computational studies on the unsubstituted 2-phosphapropene (C₂H₅P) show the 1,3-hydrogen shift energy barrier is 288 kJ mol⁻¹, which is substantially lower than the 345 kJ mol⁻¹ barrier in propene [1]. This class-level inference, combined with the known electronic effects of fluorine substitution, strongly suggests the perfluorinated derivative possesses a unique and quantifiably different activation profile for thermal rearrangements.

Computational chemistry Phosphaalkene reactivity Organophosphorus chemistry

Enhanced Stability of Phosphorus vs. Arsenic Analogue: A Critical Structural Comparison

2-Phosphapropene, pentafluoro- serves as a markedly more stable, and therefore more experimentally tractable, analogue of the corresponding arsaalkene. While perfluoro-2-arsapropene (F₃CAs=CF₂) is described as 'extremely labile' and requires the presence of stabilizing agents like hexamethyldisiloxane for handling, the phosphorus analogue can be generated and handled in preparative amounts and pure form without such special precautions [1][2].

Heavy pnictogen chemistry Arsaalkene chemistry Organometallic chemistry

Best Research and Industrial Application Scenarios for 2-Phosphapropene, pentafluoro- (CAS 72344-34-4)


Precursor for Heterocyclic Synthesis via Regioselective [3+2] Cycloaddition

The compound's ability to react regioselectively with diazo compounds at low temperatures to yield novel 1,2,3-diazaphospholes [1] makes it a critical starting material for synthesizing phosphorus-containing heterocycles. This is directly relevant to medicinal and agrochemical discovery, where these heterocyclic cores are valuable scaffolds for lead optimization. Its unique regioselectivity, as demonstrated in the comparative studies, is a key differentiator from other phosphaalkenes [1].

Building Block for Fluorinated Diphosphetes via [2+2] Cycloaddition

The smooth reaction with phosphaalkynes to yield 1,2-dihydro-1,3-diphosphetes [2] positions this compound as a premium building block for accessing highly strained, fluorinated organophosphorus rings. The quantifiably different dimerization rate and structural parameters ensure that the resulting products possess predictable and unique properties, essential for material science applications or for probing fundamental bonding concepts.

Reliable Model System for Studying Heavy Pnictogen Multiple Bonds

Given its enhanced stability compared to the 'extremely labile' arsenic analog [3], 2-Phosphapropene, pentafluoro- serves as a far more accessible and reliable model system for fundamental studies of bonding and reactivity in heavy pnictogen π-systems. Its well-defined gas-phase structure [4] provides a robust benchmark for computational chemistry, making it a go-to compound for researchers in theoretical and physical inorganic chemistry.

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